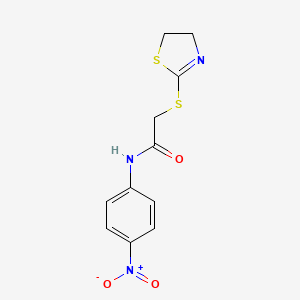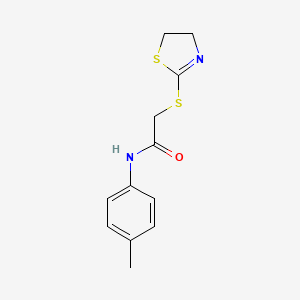
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE typically involves the reaction of thiazole derivatives with appropriate reagents under specific conditions. One common method is the Hantzsch synthesis, which involves the condensation of β-amino acids with thiazole derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer agent.
What sets 2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)-N~1~-(4-NITROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11N3O3S2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H11N3O3S2/c15-10(7-19-11-12-5-6-18-11)13-8-1-3-9(4-2-8)14(16)17/h1-4H,5-7H2,(H,13,15) |
InChI Key |
SGERJXHJEVYHGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868205.png)
![4-(1,3-benzoxazol-2-ylsulfanylmethyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10868208.png)
![(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868209.png)

![2-(1,3-benzothiazol-2-yl)-4-{(1E)-N-[2-(morpholin-4-yl)ethyl]ethanimidoyl}-5-propyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10868222.png)
![N-(3-{(E)-[(3-hydroxypropyl)imino]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B10868224.png)
![4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]-N-(3,4,5-trimethoxyphenyl)piperidine-1-carbothioamide](/img/structure/B10868229.png)
![(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-2-(1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868232.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868248.png)
![Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10868257.png)
![Ethyl 2-{[(2-bromophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B10868271.png)

![N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide](/img/structure/B10868285.png)
